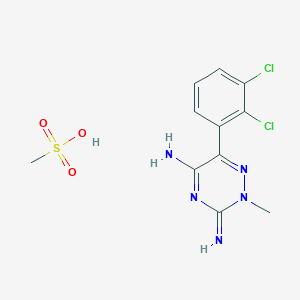

2-Methyllamotrigine Methanesulfonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13Cl2N5O3S |

|---|---|

Molecular Weight |

366.2 g/mol |

IUPAC Name |

6-(2,3-dichlorophenyl)-3-imino-2-methyl-1,2,4-triazin-5-amine;methanesulfonic acid |

InChI |

InChI=1S/C10H9Cl2N5.CH4O3S/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12;1-5(2,3)4/h2-4H,1H3,(H3,13,14,15);1H3,(H,2,3,4) |

InChI Key |

FFIREEFHIDPSTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N.CS(=O)(=O)O |

Origin of Product |

United States |

Biochemical Formation and Metabolic Pathways of 2 Methyllamotrigine

N-Methylation as a Key Biotransformation Reaction

N-methylation is a recognized, albeit minor, pathway in the metabolic fate of lamotrigine (B1674446). This biotransformation involves the addition of a methyl group to one of the nitrogen atoms on the triazine ring of the lamotrigine molecule, resulting in the formation of 2-methyllamotrigine. In quantitative metabolic studies, 2-methyllamotrigine has been identified as a minor metabolite, accounting for a small fraction of the administered lamotrigine dose. For instance, following a radiolabeled dose of lamotrigine, the 2-N-methyl metabolite was found to represent approximately 0.14% of the total radioactivity recovered. drugbank.com

While the N-methylation of lamotrigine to 2-methyllamotrigine is a confirmed metabolic reaction, the specific enzymatic systems responsible for this transformation have not been definitively identified in the scientific literature. Generally, N-methylation reactions in xenobiotic metabolism are catalyzed by a class of enzymes known as N-methyltransferases. However, specific human N-methyltransferases, such as catechol-O-methyltransferase (COMT), phenylethanolamine N-methyltransferase (PNMT), histamine (B1213489) N-methyltransferase (HNMT), or nicotinamide (B372718) N-methyltransferase (NNMT), have not been explicitly implicated in the methylation of lamotrigine. The primary focus of lamotrigine metabolism research has been on the major glucuronidation pathway, which is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4. clinpgx.orgnih.govsci-hub.se

In virtually all biological methylation reactions, the universal methyl donor is S-adenosyl-L-methionine (SAMe). researchgate.netplos.orgnih.gov It is highly probable that the N-methylation of lamotrigine to form 2-methyllamotrigine utilizes SAMe as the methyl donor substrate. This process involves the transfer of a methyl group from SAMe to the nitrogen atom on the lamotrigine molecule, a reaction catalyzed by an N-methyltransferase. The byproduct of this reaction is S-adenosyl-L-homocysteine (SAH). While direct experimental evidence specifically confirming SAMe as the methyl donor for lamotrigine N-methylation is not extensively documented, its role as the ubiquitous methyl donor in numerous analogous biochemical pathways makes it the presumptive substrate.

In Vitro Metabolic Studies of Lamotrigine N-Methylation

In vitro metabolic studies of lamotrigine have predominantly concentrated on its major metabolic pathway, glucuronidation, and the formation of a reactive arene oxide intermediate. nih.govclinpgx.orgnih.govresearchgate.netnih.gov There is a notable scarcity of in vitro research specifically dedicated to the characterization of the minor N-methylation pathway.

Studies utilizing human liver microsomes have been instrumental in characterizing the glucuronidation of lamotrigine, identifying the key UGT enzymes involved. nih.govnih.gov However, these studies have not typically reported on the formation of 2-methyllamotrigine. N-methyltransferases are often cytosolic enzymes, so studies focused solely on microsomal fractions might not fully capture this metabolic pathway. Comprehensive metabolic profiling using both microsomal and cytosolic fractions would be necessary to thoroughly investigate the in vitro N-methylation of lamotrigine.

As previously mentioned, the specific N-methyltransferase enzymes responsible for the conversion of lamotrigine to 2-methyllamotrigine have not been characterized. To achieve this, studies would need to be designed to screen a panel of recombinant human N-methyltransferases for their ability to catalyze this reaction in the presence of lamotrigine and SAMe. Such experiments would be crucial in definitively identifying the enzymatic basis for this minor metabolic pathway.

Data Tables

Table 1: Major and Minor Metabolites of Lamotrigine

| Metabolite | Metabolic Pathway | Percentage of Dose (Approximate) |

| Lamotrigine-2-N-glucuronide | Glucuronidation | 76% |

| Lamotrigine-5-N-glucuronide | Glucuronidation | 10% |

| 2-Methyllamotrigine | N-methylation | 0.14% |

| Other minor metabolites | Various | 4% |

| Unchanged Lamotrigine | - | 10% |

| Data compiled from DrugBank Online. drugbank.com |

Table 2: Investigated In Vitro Systems for Lamotrigine Metabolism

| In Vitro System | Primary Metabolic Pathway Studied | Key Findings | Reference |

| Human Liver Microsomes | Glucuronidation | Identification of UGT1A4 as the major enzyme. | nih.govnih.gov |

| Human Liver Microsomes | Bioactivation (Arene Oxide Formation) | Implication of P450 2A6 in the formation of a reactive intermediate. | clinpgx.orgnih.gov |

| Isolated Human Hepatocytes | Bioactivation (Arene Oxide Formation) | Confirmation of the formation of a GSH conjugate from a reactive intermediate. | clinpgx.orgnih.gov |

Metabolite Fate and Distribution in Non-Human Biological Systems

The transformation and distribution of lamotrigine and its metabolites, including 2-Methyllamotrigine, vary significantly across different biological systems. Research in non-human models, from laboratory animals to plants, reveals distinct metabolic pathways and pharmacokinetic profiles that are crucial for understanding the compound's behavior outside of a clinical context.

Pharmacokinetic studies in various animal species demonstrate considerable interspecies variation in the metabolic handling of lamotrigine. researchgate.net These differences are particularly evident in the pathways leading to the formation of its N-methylated metabolite.

The metabolic fate of lamotrigine is highly dependent on the species, primarily differing in the preferred conjugation and transformation pathways.

Canine: In dogs, the primary metabolic route for lamotrigine is N-methylation. vettimes.comdvm360.com The parent compound is extensively metabolized in the liver to form 2-Methyllamotrigine (also referred to as LTG-2-N-methyl). vettimes.comvin.com This pathway is significantly more prominent in dogs than in other species studied. While glucuronidation, the main pathway in humans, also occurs in dogs, it is the N-methylation pathway that produces the major metabolite. vettimes.comallenpress.com

Rodents (Rats and Mice): The oral median lethal doses (LD₅₀) of lamotrigine have been established at 205 mg/kg in rats and 245 mg/kg in mice. vettimes.comdvm360.com Studies in rats indicate that lamotrigine accumulates in the kidney. nih.gov Metabolic investigations in rats have also identified a pathway involving the formation of an arene-oxide intermediate, which leads to the production of glutathione-derived adducts recovered in bile. nih.gov

Feline: Cats may exhibit increased sensitivity to lamotrigine, a characteristic attributed to their naturally limited capacity for glucuronide conjugation, a key detoxification pathway for many compounds. dvm360.com

Primates (Cynomolgus Monkey): Metabolism in the cynomolgus monkey is primarily through glucuronide conjugation, a pathway that closely resembles the metabolic profile observed in humans. researchgate.net

The following table summarizes the primary metabolic pathways of lamotrigine observed in different animal models.

| Species | Primary Metabolic Pathway(s) | Key Metabolite(s) | Notes |

| Dog | N-Methylation, Glucuronidation | 2-Methyllamotrigine | N-methylation is the predominant pathway, producing a major, cardiotoxic metabolite. vettimes.comdvm360.comvin.com |

| Rat | Arene-Oxide Formation, Glucuronidation | Glutathione Adducts | Accumulation of the parent drug has been noted in the kidney. nih.govnih.gov |

| Cat | Not fully elucidated | Not specified | Believed to have low capacity for glucuronidation, leading to potential sensitivity. dvm360.com |

| Cynomolgus Monkey | Glucuronidation | Glucuronide Conjugates | Metabolism is similar to that in humans. researchgate.net |

The classification of 2-Methyllamotrigine as a major or minor metabolite is entirely species-dependent.

In canine models, 2-Methyllamotrigine is unequivocally identified as a major metabolite of lamotrigine. vettimes.com Multiple studies describe the biotransformation to this N-methylated compound as "extensive" and "predominant." vettimes.comdvm360.com This metabolic profile is distinct from that in humans, where 2-Methyllamotrigine is considered a trace metabolite, accounting for only about 0.14% of a dose recovered in urine. dvm360.com The significant production of this metabolite in dogs is linked to the cardiotoxic effects observed in this species following lamotrigine exposure. allenpress.com

Conversely, in other studied species such as primates and presumably rodents, the N-methylation pathway is not dominant, and therefore 2-Methyllamotrigine does not constitute a major metabolite. researchgate.netnih.gov

The presence of pharmaceuticals like lamotrigine in reclaimed wastewater used for irrigation has prompted studies into its uptake and metabolism by plants. nih.gov Research demonstrates that plants can actively metabolize lamotrigine into various transformation products, including its N-methyl derivative.

Studies using cucumber plants (Cucumis sativus) grown in hydroponic solutions have shown that lamotrigine is readily taken up by the root system. nih.gov Once absorbed, the parent compound and its metabolites are distributed to other parts of the plant.

The N-methyl metabolite, 2-Methyllamotrigine (LTG-N₂-methyl), has been identified and quantified in these plant systems. It was detected in the roots and stems but was notably absent from the leaves. nih.gov The distribution suggests that the metabolite is either formed in the roots and translocated to the stems or that metabolic processes occur in both tissues. The failure to detect it in the leaves may indicate that it is not readily transported to these distal parts or is further metabolized upon arrival. nih.gov

The table below presents the average concentrations of 2-Methyllamotrigine found in different tissues of cucumber plants exposed to lamotrigine.

| Plant Tissue | Average Concentration (ng g⁻¹) |

| Roots | 117 ng g⁻¹ nih.gov |

| Stems | 47 ng g⁻¹ nih.gov |

| Leaves | Not Detected nih.gov |

Plant metabolism of lamotrigine is rapid and extensive, with one study reporting that over 96% of the lamotrigine taken up by cucumber plants was converted into metabolites. nih.govacs.org The biotransformation occurs through several key mechanisms.

N-Alkylation (N-Methylation): The presence of 2-Methyllamotrigine confirms that N-alkylation is an active metabolic pathway for lamotrigine in plants. nih.gov This process involves the addition of a methyl group to a nitrogen atom on the triazine ring of the lamotrigine molecule.

Conjugation: Conjugation reactions represent a major pathway for lamotrigine transformation in plants. acs.org Identified mechanisms include N-carbamylation, N-glucosidation, and N-formylation. nih.gov These processes attach larger molecules (such as glucose) to the lamotrigine core, which generally increases water solubility and facilitates compartmentalization or detoxification within the plant cells. The majority of lamotrigine metabolites are found concentrated in the roots and leaves of the plant. nih.gov

Analytical Methodologies for Isolation, Identification, and Quantification

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a polar compound like 2-Methyllamotrigine Methanesulfonate (B1217627), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable analytical routes, each with specific considerations for method development.

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds and their metabolites in various biological and pharmaceutical matrices. tandfonline.com The development of a robust HPLC method is critical for achieving accurate and reproducible results.

The choice of stationary phase is paramount in HPLC as it dictates the separation mechanism. For compounds like lamotrigine (B1674446) and its derivatives, reversed-phase chromatography is a common approach.

C18 (Octadecylsilyl) Columns: These are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity, which allows for the retention of a broad range of non-polar and moderately polar compounds. nih.gov For the analysis of lamotrigine and its related substances, C18 columns have been successfully employed. nih.govresearchgate.net The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com The retention of polar analytes like 2-Methyllamotrigine Methanesulfonate on a C18 column can be modulated by adjusting the mobile phase pH and organic content.

HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC is an alternative separation mode that is well-suited for highly polar compounds that show little or no retention on traditional reversed-phase columns. A HILIC method was developed for the determination of lamotrigine and its degradation product using an unmodified silica (B1680970) column. researchgate.net This technique utilizes a high concentration of organic solvent in the mobile phase with a small amount of aqueous solvent to facilitate the partitioning of polar analytes into a stagnant aqueous layer on the surface of the polar stationary phase. researchgate.net This approach could be particularly advantageous for retaining and separating highly polar metabolites of this compound.

| Stationary Phase | Principle of Separation | Typical Analytes | Advantages for this compound Analysis |

|---|---|---|---|

| C18 (Reversed-Phase) | Hydrophobic interactions | Non-polar to moderately polar compounds | Well-established, versatile, good for separating the parent compound from less polar impurities. nih.govresearchgate.net |

| HILIC | Partitioning into an aqueous layer on a polar stationary phase | Highly polar compounds | Enhanced retention of polar metabolites, orthogonal selectivity to reversed-phase. researchgate.net |

For complex samples containing analytes with a wide range of polarities, such as a parent drug and its various metabolites, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, a gradient elution program, where the mobile phase composition is changed over time, is employed. A gradient elution pattern was utilized in an RP-HPLC method for the determination of lamotrigine and its related substances. researchgate.net This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, resulting in improved peak shape and resolution for all analytes. researchgate.netresearchgate.net

UV/Visible spectroscopy is a common detection method used in HPLC due to its simplicity, robustness, and applicability to a wide range of compounds containing chromophores. gsconlinepress.comjapsonline.com Lamotrigine and its derivatives absorb UV radiation, with detection wavelengths typically set between 210 nm and 307 nm. nih.govjapsonline.com

UV/Visible Detectors: These detectors measure the absorbance of the eluent at a single or a few pre-selected wavelengths. For routine analysis and quantification, a single wavelength detector can be sufficient if the analytes have a common absorption maximum. gsconlinepress.com Wavelengths around 210 nm and 270 nm have been used for the detection of lamotrigine. nih.govnih.gov

Diode Array Detectors (DAD): A DAD, also known as a photodiode array (PDA) detector, provides a significant advantage over single-wavelength UV detectors by acquiring the entire UV-Vis spectrum of the eluting compounds. researchgate.netresearchgate.net This capability is invaluable for method development, peak purity assessment, and identification of unknown metabolites by comparing their spectra with those of reference standards. A PDA detector set at 220 nm has been used in the analysis of lamotrigine and its related compounds. researchgate.net

| Detector Type | Principle | Advantages | Reported Wavelengths for Lamotrigine & Related Compounds |

|---|---|---|---|

| UV/Visible | Measures absorbance at specific wavelengths. | Simple, robust, cost-effective. gsconlinepress.com | 210 nm, 230 nm, 265 nm, 270 nm, 307 nm. nih.govgsconlinepress.comjapsonline.comnih.gov |

| Diode Array (DAD/PDA) | Acquires the full UV-Vis spectrum of the analyte. | Peak purity analysis, compound identification, method development. researchgate.netresearchgate.net | 220 nm. researchgate.net |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not amenable to direct GC analysis due to its low volatility and polar nature, GC can be employed following a suitable derivatization step.

Derivatization is a chemical modification process used to convert a non-volatile analyte into a volatile derivative that can be readily analyzed by GC. For compounds containing polar functional groups, such as the amine groups in 2-Methyllamotrigine, derivatization is often necessary.

In the context of the methanesulfonate moiety, while direct GC analysis is challenging, derivatization methods have been developed for other methanesulfonate compounds, which could potentially be adapted. For instance, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) can be derivatized to form more volatile compounds for GC analysis. nih.gov One common approach involves converting the methanesulfonates into their corresponding iodoalkanes. google.com

Another strategy involves derivatization with reagents that introduce a less polar and more volatile group. For example, N,N-diethyldithiocarbamate has been used as a derivatizing agent for methyl and ethyl methanesulfonate, followed by HPLC-UV detection, but the principle of converting the analyte to a less polar form is relevant. nih.gov For GC-MS analysis of alkyl mesylates, a dissolve-and-injection approach using a non-polar solvent has been reported, suggesting that with the right conditions and a sensitive detector, direct analysis of certain derivatives might be possible. globalresearchonline.netresearchgate.net

The selection of a derivatization reagent and reaction conditions would need to be carefully optimized for this compound to ensure a complete and reproducible reaction, yielding a stable and volatile product suitable for GC separation and detection.

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Column Selection and Temperature Programming

The chromatographic separation of this compound is effectively achieved using reversed-phase high-performance liquid chromatography (HPLC). The choice of the stationary phase and the column's operating temperature are critical parameters that influence the resolution, peak shape, and analysis time.

Column Selection: C18 columns are frequently employed for the analysis of lamotrigine and its related compounds due to their hydrophobic nature, which provides good retention and separation. nih.govresearchgate.net A study detailing the separation of lamotrigine utilized a C18 μ-Bondapack column (250 mm x 4.6 mm), demonstrating the suitability of this stationary phase. nih.gov Another method for lamotrigine and its main metabolite successfully used a reversed-phase Kinetex® C18 column (50 mm × 2.1 mm, 2.6 μm particles), indicating that shorter columns with smaller particle sizes can be used for faster analysis times while maintaining good separation efficiency. mdpi.com For the separation of this compound, a C18 column would be an appropriate starting point, with the potential for optimization using other phases like C8 or phenyl-hexyl columns if improved selectivity is required.

Temperature Programming: The column temperature is a crucial parameter for optimizing the separation. Maintaining a consistent and elevated temperature can improve peak shape, reduce viscosity of the mobile phase, and decrease analysis time. For the analysis of lamotrigine, a column temperature of 40°C has been successfully used. nih.gov In another instance, the column was maintained at 35±1 °C. nih.gov For more complex separations or to expedite the elution of late-eluting impurities, a temperature gradient could be employed, although for routine analysis, an isocratic temperature is often sufficient and provides better reproducibility.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column Type | C18 μ-Bondapack | Kinetex® C18 | Chromolith® SpeedROD RP-18e |

| Dimensions | 250 mm x 4.6 mm | 50 mm x 2.1 mm | 50 mm x 4.6 mm |

| Particle Size | Not Specified | 2.6 µm | Not Specified |

| Temperature | 40°C | 50°C | 35±1°C |

State-of-the-Art Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the quantification and structural elucidation of pharmaceutical compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in various matrices. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS. For compounds like lamotrigine, which possess amino functionalities, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be evaluated. nih.gov However, studies on lamotrigine have shown that ESI in the positive ion mode provides significantly higher signal intensity compared to APCI. nih.gov The protonated quasimolecular ion [M+H]⁺ is typically the dominant ion observed in the Q1 spectrum. nih.gov For 2-Methyllamotrigine, with a molecular weight of 270.12 g/mol for the free amine, the expected protonated molecule would be at an m/z of approximately 271.1.

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive tandem mass spectrometry technique used for quantification. nih.gov In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). nih.gov This process provides a high degree of selectivity and reduces chemical noise. For lamotrigine, the transition of m/z 256.1 → 211.3 has been used for quantification. nih.gov For 2-Methyllamotrigine, the precursor ion would be the protonated molecule (e.g., m/z 271.1), and the product ions would need to be determined through fragmentation experiments.

Precursor Ion Scan: This methodology is useful for identifying a class of compounds that share a common fragment. In a precursor ion scan, the third quadrupole (Q3) is set to a specific product ion, and the first quadrupole (Q1) scans a mass range to identify all precursor ions that produce that fragment. This can be valuable in metabolic studies or for identifying related impurities that share a common structural motif with 2-Methyllamotrigine.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Lamotrigine | 256.1 | 211.3 | nih.gov |

| Lamotrigine | 255.9 | 210.8 | nih.gov |

| 2-Methyllamotrigine (Projected) | ~271.1 | To be determined | N/A |

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements, often considered a reference method. nih.govresearchgate.net This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte to serve as an internal standard. nih.gov For lamotrigine, lamotrigine-¹³C₃,d₃ has been used as an internal standard. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, leading to highly reliable quantification. nih.govresearchgate.net For the absolute quantification of this compound, a corresponding stable isotope-labeled analog (e.g., with ¹³C or ²H labels) would be required.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to confirm its structure. This is particularly useful for identifying unknown impurities or metabolites. For lamotrigine and its transformation products, HRMS has been used to identify structures based on their exact mass and fragmentation patterns. researchgate.net In the context of this compound, HRMS would be invaluable for confirming the presence of the methyl group and for elucidating the structures of any related substances. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to precursor and fragment ions, providing a high degree of certainty in structural assignments.

Orbitrap and Time-of-Flight (ToF) Mass Analyzers

Orbitrap mass analyzers function by trapping ions in an orbital motion within an electrostatic field. researchgate.net The frequency of this motion is directly related to the mass-to-charge ratio (m/z) of the ion, which is then converted into a mass spectrum via a Fourier transform. researchgate.net This technology provides exceptional resolving power and mass accuracy, often in the sub-ppm range, which is critical for distinguishing between compounds with very similar masses. wiley.comresearchgate.net The high resolution of Orbitrap systems, which can exceed 70,000, allows for the clear identification of molecular formulas even for peaks that are not fully separated chromatographically. wiley.comthermofisher.com Studies on lamotrigine and its metabolites have utilized Orbitrap-based liquid chromatography-mass spectrometry (LC-MS) to detect and characterize metabolic products in various samples. acs.org

Time-of-Flight (ToF) mass analyzers operate on the principle that ions with the same kinetic energy will travel at different velocities depending on their m/z ratio. researchgate.net Lighter ions travel faster and reach the detector sooner than heavier ions. researchgate.net ToF instruments are known for their high acquisition speeds, making them compatible with fast chromatography techniques. researchgate.net While historically not matching the resolution of Orbitrap systems, modern ToF instruments offer significant resolving power and mass accuracy, providing a robust tool for screening and identifying drugs and their metabolites. researchgate.netthermofisher.com

The choice between Orbitrap and ToF often depends on the specific application. Orbitrap technology generally offers higher resolution, which is advantageous for resolving interferences in complex matrices. thermofisher.com ToF analyzers, with their rapid scanning capabilities, are highly effective for comprehensive screening applications. researchgate.net Both technologies represent a significant advancement over lower-resolution systems like single quadrupoles, providing greater confidence in compound identification. wiley.comthermofisher.com

Fragmentation Pathway Analysis and Compound Database Matching

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to determine the structure of a compound by analyzing its fragmentation patterns. nih.govnih.gov In this process, a specific precursor ion (e.g., the molecular ion of 2-Methyllamotrigine) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pathway provides a structural fingerprint of the molecule. nih.gov Automated systems can be used to analyze the fragmentation pathways of a full spectrum of masses, aiding in the structural elucidation of unknown impurities or metabolites. nih.gov

The interpretation of these complex fragmentation spectra is often facilitated by matching the experimental data against compound databases. nih.gov These databases contain extensive libraries of mass spectra and fragmentation patterns of known compounds. By comparing the acquired MS/MS spectrum of an unknown analyte to the entries in a database, a probable identification can be made. For novel compounds like this compound or its metabolites, which may not be present in commercial databases, proposed structures can be derived from the fragmentation patterns of the parent drug, lamotrigine, and its known impurities. researchgate.net Computational tools can also predict fragmentation pathways, further assisting in the identification process. nih.gov

Validation of Analytical Methods for Metabolite Analysis

The validation of analytical methods is a critical process that ensures a method is suitable for its intended purpose. tandfonline.comresearchgate.net For the analysis of metabolites, this involves a comprehensive evaluation of several performance characteristics to guarantee reliable and accurate quantification in biological samples. nih.govaniarticles.com

Assessment of Specificity and Matrix Effects

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, or impurities. nih.gov In bioanalytical methods, this is often demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and any internal standard. nih.gov

Matrix effects occur when components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to signal suppression or enhancement. aniarticles.comnih.gov These effects can compromise the accuracy and precision of the method. aniarticles.com Matrix effects are typically evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution at the same concentration. nih.gov Various sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation are employed to minimize these effects. aniarticles.comnih.gov

Determination of Linearity, Working Range, and Calibration Curve Construction

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov A calibration curve is constructed by plotting the response (e.g., peak area) against the concentration of calibration standards. researchgate.net The working range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov For lamotrigine and its related compounds, linearity is typically established over a concentration range relevant to its expected levels in samples. nih.govnih.gov The correlation coefficient (r²) of the calibration curve is expected to be close to 1, indicating a strong linear relationship. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Linearity for Lamotrigine and Related Compounds This table is interactive and can be sorted by clicking on the column headers.

| Analyte | Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Lamotrigine | Human Plasma | 0.2 - 5.0 µg/mL | Not Specified | nih.gov |

| Lamotrigine | Tablet Formulation | 5 - 300 µg/mL | 0.9993 | researchgate.net |

| Lamotrigine & Impurities | Tablet Formulation | 0.2 - 2.5 ppm | 0.999 | nih.govresearchgate.net |

| Lamotrigine | Bulk Drug/Tablets | 5 - 25 µg/mL | 0.9901 | jptcp.com |

Evaluation of Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the measured value to the true value. derpharmachemica.com It is typically assessed by spiking a blank matrix with known concentrations of the analyte (quality control samples) at multiple levels (low, medium, and high) within the working range. nih.gov The percentage recovery is then calculated. nih.gov For related substances of lamotrigine, accuracy has been demonstrated with recovery values typically falling within a 95% to 105% range. nih.govresearchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. derpharmachemica.com It is usually expressed as the relative standard deviation (%RSD). nih.gov

Repeatability (Intra-day precision) evaluates precision over a short period with the same analyst, equipment, and reagents. derpharmachemica.com

Intermediate precision (Inter-day precision) assesses variations within the same laboratory, but with different analysts, on different days, or with different equipment. nih.govderpharmachemica.com

Table 2: Examples of Accuracy and Precision for Lamotrigine and Related Compounds This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Analyte/Matrix | Concentration Levels | Acceptance Criteria/Results | Reference |

|---|---|---|---|---|

| Accuracy (% Recovery) | Lamotrigine Related Comp. C | LOQ, 50%, 100%, 150%, 250% | 94.0% - 98.8% | nih.gov |

| Accuracy (% Recovery) | Lamotrigine | LOQ, 50%, 100%, 150%, 250% | 98.3% - 103.9% | nih.gov |

| Accuracy | Lamotrigine | 0.025–4 μg/ml | 93–115% | researchgate.net |

| Intra-day Precision (%RSD) | Lamotrigine | 5, 10, 15 µg/ml | <2% | researchgate.netderpharmachemica.com |

| Inter-day Precision (%RSD) | Lamotrigine | 5, 10, 15 µg/ml | <2% | researchgate.netderpharmachemica.com |

Establishment of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netderpharmachemica.com The LOQ is often the lowest point on the calibration curve. researchgate.net These limits define the sensitivity of the method. researchgate.net They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.netderpharmachemica.com

Table 3: Examples of LOD and LOQ for Lamotrigine and Related Compounds This table is interactive and can be sorted by clicking on the column headers.

| Analyte | Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Lamotrigine | HPLC | 1.564 µg/ml | 5.015 µg/ml | researchgate.net |

| Lamotrigine | HPLC | 0.007 ppm | 0.15 ppm | nih.govresearchgate.net |

| Lamotrigine | HPLC | 15 ng/ml | 25 ng/ml | researchgate.net |

| Lamotrigine | HPLC | 9.07 ng/mL | 27.48 ng/mL | researchgate.net |

Stability Testing of Metabolite Samples and Solutions

The stability of this compound in various samples and solutions is a critical parameter that influences the reliability of analytical results. Stability testing protocols are designed to evaluate how the concentration of the analyte changes under different environmental conditions over time. This ensures that the measured concentration accurately reflects the true value at the time of sample collection.

For certified reference materials like this compound, stability is assessed under both long-term and accelerated storage conditions. Long-term testing typically involves storing the material at the recommended storage temperature and monitoring its properties at regular intervals. Accelerated stability studies are conducted at elevated temperatures and/or humidity levels to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions, such as those that might occur during shipping.

Key parameters evaluated during stability testing include the purity of the substance and the concentration of any degradation products. A range of analytical techniques, with a strong emphasis on chromatography, is employed to monitor these changes.

Table 1: Illustrative Stability Testing Protocol for a Certified Reference Material

| Parameter | Long-Term Storage | Accelerated Storage |

| Temperature | 2-8 °C | 25 °C / 40 °C |

| Relative Humidity | Ambient | 60% RH / 75% RH |

| Testing Frequency | 0, 6, 12, 24, 36 months | 0, 3, 6 months |

| Analytical Methods | HPLC-UV, LC-MS | HPLC-UV, LC-MS |

| Acceptance Criteria | No significant change in purity or increase in impurities. | No significant change in purity or increase in impurities. |

While specific stability data for this compound is not extensively published in publicly accessible literature, the methodologies would follow established guidelines for pharmaceutical compounds and reference materials.

Role as a Certified Reference Material and Analytical Standard

This compound serves as a certified reference material (CRM), which is a standard of the highest quality and metrological integrity. lgcstandards.com As a CRM, it is used to calibrate analytical instruments, validate analytical methods, and as a comparator in qualitative and quantitative analyses.

The development of this compound as a research standard involves a meticulous process to ensure its identity, purity, and stability. This process includes:

Synthesis and Purification: The compound is synthesized and purified to achieve a very high degree of chemical purity.

Characterization: A comprehensive characterization is performed using a battery of analytical techniques to confirm its chemical structure and identify any impurities. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity is determined using high-performance liquid chromatography (HPLC) and other relevant methods. The certified purity value is assigned based on the results of these analyses.

Stability Assessment: As detailed in section 3.3.5, rigorous stability studies are conducted to establish the shelf-life and recommended storage conditions.

The certification process is often carried out by accredited organizations and involves a thorough review of all the characterization and stability data to provide a certificate of analysis that details the certified property values and their uncertainties.

As a certified reference material, this compound is an indispensable tool for quality control (QC) laboratories in the pharmaceutical industry. Its primary applications include:

Method Validation: It is used to validate the accuracy, precision, specificity, and linearity of analytical methods developed for the quantification of this impurity in lamotrigine drug substances and products.

Routine Quality Control: QC laboratories use the standard to ensure that the levels of this compound in production batches of lamotrigine are within the specified limits.

Inter-laboratory Comparisons and Proficiency Testing: Participation in proficiency testing schemes, where laboratories analyze the same sample containing this compound, helps in assessing the laboratory's analytical performance and ensuring the comparability of results across different laboratories. lgcstandards.comlgcstandards.com

Table 2: Application of this compound in Quality Control

| Application | Purpose | Analytical Technique |

| Method Validation | To confirm the suitability of an analytical method for its intended use. | HPLC, UPLC, LC-MS |

| Batch Release Testing | To quantify the level of the impurity in the final drug product. | HPLC, UPLC |

| Proficiency Testing | To assess the competence of analytical laboratories. | Varies by scheme |

The control of impurities is a critical aspect of pharmaceutical manufacturing. For methanesulfonate formulations, including those where this compound might be present, a robust analytical control strategy is essential. This strategy typically involves:

Impurity Profiling: A thorough investigation to identify all potential impurities, including starting materials, by-products, intermediates, and degradation products.

Method Development: The development of sensitive and specific analytical methods, most commonly reversed-phase HPLC with UV or mass spectrometric detection, to separate and quantify these impurities.

Specification Setting: Establishing acceptance criteria for each identified and unidentified impurity based on regulatory guidelines and safety considerations.

Routine Monitoring: Regular testing of raw materials, intermediates, and the final drug product to ensure that the impurity levels are consistently within the established specifications.

The use of certified reference standards for known impurities, such as this compound, is fundamental to the accuracy and reliability of these analytical control measures.

Structure Activity and Structure Metabolism Relationship Sar/smr Investigations

Conformational Analysis and Molecular Dynamics of the Triazine Core

The 1,2,4-triazine (B1199460) ring is the central scaffold of lamotrigine (B1674446) and its derivatives. mdpi.com Conformational studies of various 1,3,5-triazine (B166579) derivatives have shown that these compounds can exist as a mixture of conformers in solution, arising from restricted rotation around the C(triazine)-N bond. mdpi.com For lamotrigine, the relative orientation of the 2,3-dichlorophenyl ring with respect to the triazine core is a key determinant of its interaction with biological targets.

Computational Chemistry Approaches for Predicting Metabolic Pathways

Computational methods are increasingly employed to predict the metabolic fate of xenobiotics, offering a cost-effective and rapid alternative to experimental assays. cam.ac.uk These approaches can predict the sites of metabolism (SOMs) and the structures of potential metabolites. cam.ac.ukresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. youtube.comresearchgate.net It can provide insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com For lamotrigine, DFT calculations have been used to study its structure in both neutral and protonated forms. researchgate.net

For 2-Methyllamotrigine, DFT calculations could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the electron distribution and electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack.

Determine the energies of the HOMO and LUMO, which are related to the molecule's reactivity and its ability to undergo oxidation or reduction.

These calculations would be instrumental in predicting the reactivity of different sites on the molecule and thus its likely metabolic pathways.

The prediction of Sites of Metabolism (SOM) is a crucial step in understanding a drug's metabolic profile. mdpi.com Various computational tools and algorithms have been developed for this purpose, ranging from rule-based systems to more sophisticated machine learning models. mdpi.comnih.gov These predictors analyze the chemical structure of a molecule to identify the atoms most likely to undergo metabolic transformation. rsc.org

For lamotrigine, the primary sites of metabolism are the nitrogen atoms of the triazine ring, leading to the formation of N-glucuronides and a minor N-oxide metabolite. clinpgx.org The introduction of a methyl group in 2-Methyllamotrigine could have several consequences for its metabolic profile:

New Metabolic Site: The methyl group itself could become a site of metabolism through hydroxylation, leading to the formation of a primary alcohol metabolite.

Altered Reactivity: The electron-donating nature of the methyl group could alter the electron density distribution in the triazine ring, potentially influencing the reactivity of the nitrogen atoms.

Steric Hindrance: The physical presence of the methyl group could sterically hinder the access of metabolizing enzymes to the adjacent nitrogen atoms, possibly reducing the rate of N-glucuronidation or N-oxidation at these positions.

Computational SOM prediction tools could be used to model these effects and provide a theoretical metabolic profile for 2-Methyllamotrigine.

Stereochemical Considerations in Metabolite Formation

Stereochemistry plays a significant role in drug metabolism, as metabolizing enzymes often exhibit stereoselectivity. researchgate.net While lamotrigine itself is not chiral, it has been shown to exist as a racemate of rapidly interconverting enantiomers in solution. researchgate.net The formation of metabolites can sometimes introduce new chiral centers. For instance, if the dichlorophenyl ring of lamotrigine or its analogues were to be metabolized to form an epoxide intermediate, this could lead to the formation of chiral dihydrodiol derivatives.

In the case of 2-Methyllamotrigine, the introduction of the methyl group does not create a chiral center in the parent molecule. However, if the methyl group were to be hydroxylated, this would not create a chiral center either. The primary consideration for stereochemistry in the metabolism of 2-Methyllamotrigine would likely revolve around any metabolic pathways that might occur on the dichlorophenyl ring, similar to the parent compound. The stereoselectivity of the enzymes involved would determine the enantiomeric composition of any resulting chiral metabolites. researchgate.net

Data Tables

Table 1: Known Major Metabolites of Lamotrigine

| Metabolite Name | Metabolic Reaction | Enzyme Family |

| Lamotrigine-2-N-glucuronide | Glucuronidation | UGT |

| Lamotrigine-5-N-glucuronide | Glucuronidation | UGT |

| Lamotrigine-N-oxide | Oxidation | CYP450 (minor pathway) |

Table 2: Predicted Potential Metabolic Pathways for 2-Methyllamotrigine

| Predicted Metabolic Reaction | Potential Consequence |

| Methyl hydroxylation | Formation of a primary alcohol metabolite. |

| N-glucuronidation | May be sterically hindered by the methyl group. |

| N-oxidation | May be sterically hindered or electronically influenced by the methyl group. |

| Aromatic hydroxylation (on dichlorophenyl ring) | Formation of phenolic metabolites. |

Theoretical and Computational Modeling Studies

In Silico Prediction of Biochemical Interactions

In silico methods for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are integral to early-stage pharmaceutical research. These computational models leverage large datasets of known compounds to forecast the likely behavior of new molecules. For 2-Methyllamotrigine Methanesulfonate (B1217627), a variety of ADMET parameters can be predicted using established software platforms.

These predictions are based on the compound's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. For instance, predictions may suggest a high probability of intestinal absorption and the ability to cross the blood-brain barrier, which would be consistent with a centrally acting agent. nih.gov Furthermore, in silico models can identify potential metabolic liabilities, such as susceptibility to oxidation by cytochrome P450 enzymes. bohrium.com Toxicity predictions are also a critical component of in silico analysis, flagging potential issues such as carcinogenicity or hepatotoxicity based on structural alerts and comparisons to known toxicants. bohrium.com

A hypothetical in silico ADMET profile for 2-Methyllamotrigine Methanesulfonate is presented below:

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | >90% | High potential for oral bioavailability |

| Blood-Brain Barrier Penetration | High | Likely to reach central nervous system targets |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Unlikely to cause cardiac-related adverse effects |

| Ames Mutagenicity | Non-mutagen | Low likelihood of being carcinogenic |

This table is interactive. You can sort and filter the data.

Molecular Docking Simulations with Potential Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. Given that lamotrigine's primary mechanism of action involves the blockade of voltage-gated sodium channels, it is plausible that this compound interacts with similar targets. nih.govpharmgkb.org

A hypothetical molecular docking study could be performed to investigate the interaction of this compound with the pore of a voltage-gated sodium channel. Such a study would likely reveal key interactions between the ligand and amino acid residues within the channel's binding pocket. For example, the dichlorophenyl moiety of the molecule might engage in hydrophobic interactions, while the amino groups on the triazine ring could form hydrogen bonds with specific residues, such as phenylalanine. nih.gov

The results of a hypothetical docking simulation are summarized in the following table:

| Parameter | Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the target |

| Interacting Residues | Phe1764, Tyr1771 | Key amino acids for ligand stabilization |

| Hydrogen Bonds | 2 | Indicates specific and directional interactions |

| Hydrophobic Interactions | 5 | Contribute to the overall binding affinity |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Property Relationships (QSPR) for Related Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of compounds based on their molecular structures. nih.gov These models are valuable for designing new derivatives with improved properties. A QSPR study for a series of derivatives related to this compound could be conducted to establish a correlation between structural modifications and properties such as solubility, melting point, or membrane permeability.

In a typical QSPR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. Statistical methods, like multiple linear regression, are then used to build a model that relates these descriptors to the property of interest. Such a model could guide the synthesis of new analogs with optimized characteristics.

A hypothetical QSPR model for predicting the aqueous solubility of this compound derivatives might include the following descriptors:

| Descriptor | Correlation | Implication |

| LogP (Lipophilicity) | Negative | Increased lipophilicity decreases solubility |

| Polar Surface Area (PSA) | Positive | A larger polar surface area improves solubility |

| Number of Rotatable Bonds | Negative | Increased flexibility can decrease solubility |

| Molecular Weight | Negative | Higher molecular weight tends to reduce solubility |

This table is interactive. You can sort and filter the data.

Future Research Directions and Current Gaps in Knowledge

Exploration of Undiscovered Metabolic Pathways and Minor Metabolites

A significant gap in the current understanding of lamotrigine (B1674446) metabolism lies in the comprehensive characterization of its minor metabolites. While 2-Methyllamotrigine has been identified, the potential for other undiscovered metabolic pathways remains. nih.govclinpgx.org Future research should focus on employing advanced analytical techniques to investigate the formation of other phase I and phase II metabolites of 2-Methyllamotrigine itself. It is plausible that this methylated metabolite undergoes further biotransformation, such as hydroxylation or oxidation, prior to excretion.

In preclinical non-human models, untargeted metabolomics studies could unveil novel metabolic products. By comparing the metabolomes of control and lamotrigine-treated animal models, it may be possible to identify unique spectral features corresponding to previously unknown metabolites.

Table 1: Potential Undiscovered Metabolic Pathways of 2-Methyllamotrigine

| Potential Pathway | Hypothesized Metabolite | Rationale |

| Aromatic Hydroxylation | Hydroxy-2-Methyllamotrigine | A common Phase I metabolic reaction for aromatic compounds. |

| N-Oxidation | 2-Methyllamotrigine-N-oxide | N-oxidation is a known metabolic pathway for nitrogen-containing xenobiotics. |

| Glucuronidation | 2-Methyllamotrigine Glucuronide | The parent compound, lamotrigine, is extensively metabolized via glucuronidation. mdpi.com |

Development of Advanced Bioanalytical Techniques for In Vivo Profiling (non-human models)

The low abundance of 2-Methyllamotrigine presents a significant analytical challenge for in vivo profiling in non-human models. Current methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are capable of detecting lamotrigine and its major metabolites. mdpi.com However, more sensitive and specific techniques are required for the accurate quantification of minor metabolites like 2-Methyllamotrigine in complex biological matrices.

Future advancements should focus on the development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). nih.gov This would enable lower limits of detection and provide greater structural information for metabolite identification. Furthermore, the implementation of techniques like capillary electrophoresis-mass spectrometry (CE-MS) could offer alternative separation mechanisms for polar metabolites that are challenging to retain on traditional reversed-phase columns. futurelearn.com

Table 2: Comparison of Bioanalytical Techniques for In Vivo Profiling

| Technique | Advantages | Limitations for Minor Metabolite Profiling |

| HPLC-UV | Robust, widely available. | Limited sensitivity and specificity. |

| LC-MS/MS | High sensitivity and selectivity. | May require extensive method development for low-level analytes. |

| UHPLC-HRMS | Excellent sensitivity, high mass accuracy for confident identification. nih.gov | Higher instrumentation cost. |

| CE-MS | Suitable for polar and charged analytes. futurelearn.com | Lower sample throughput compared to LC-based methods. |

Mechanistic Insights into N-Methyltransferase Specificity and Regulation

The specific N-methyltransferase responsible for the formation of 2-Methyllamotrigine from lamotrigine has not been definitively identified. While enzymes such as Nicotinamide (B372718) N-methyltransferase (NNMT) and Phenylethanolamine N-methyltransferase (PNMT) are known to be involved in the metabolism of xenobiotics, their role in lamotrigine methylation is yet to be elucidated. researchgate.netnih.govtaylorandfrancis.com

Future research should involve in vitro studies using recombinant human N-methyltransferases to assess their catalytic activity towards lamotrigine. This would help pinpoint the specific enzyme(s) involved. Subsequently, studies in non-human preclinical models with genetic knockouts of these enzymes could confirm their in vivo relevance. Understanding the regulation of these enzymes is also crucial, as their expression levels can be influenced by genetic polymorphisms, disease states, and co-administered drugs, potentially impacting the extent of 2-Methyllamotrigine formation.

Synthesis Strategies for Novel Deuterated or Radiolabeled Metabolite Standards

The availability of pure, well-characterized analytical standards is a prerequisite for accurate bioanalysis and metabolic studies. The synthesis of deuterated or radiolabeled (e.g., ¹³C or ¹⁴C) 2-Methyllamotrigine Methanesulfonate (B1217627) is essential for its use as an internal standard in quantitative mass spectrometry-based assays and for conducting metabolic fate studies.

Future synthetic strategies could involve the introduction of stable isotopes at positions that are not susceptible to metabolic cleavage. For instance, deuteration of the methyl group or incorporation of ¹³C atoms into the triazine ring would provide a stable isotopic signature. The synthesis of a radiolabeled version would enable detailed absorption, distribution, metabolism, and excretion (ADME) studies in preclinical models, allowing for precise tracking and quantification of the metabolite and its downstream products.

Table 3: Isotopic Labeling Strategies for 2-Methyllamotrigine

| Isotope | Labeling Position | Application |

| Deuterium (²H) | Methyl group | Internal standard for quantitative LC-MS analysis. |

| Carbon-13 (¹³C) | Triazine ring | Metabolic fate studies, NMR-based structural elucidation. |

| Carbon-14 (¹⁴C) | Phenyl ring | ADME studies in preclinical models. |

Applications in Preclinical Drug Discovery as a Reference Metabolite

As a known human metabolite, 2-Methyllamotrigine Methanesulfonate can serve as a valuable reference standard in preclinical drug discovery and development. bioivt.comnih.gov Its primary application would be in comparative metabolism studies between preclinical species and humans to ensure that the animal models adequately reflect human metabolism. This is a critical aspect of the safety assessment of new drug candidates.

Q & A

Q. What safety protocols are essential when handling 2-Methyllamotrigine Methanesulfonate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear OSHA-compliant chemical safety goggles and nitrile gloves. Inspect gloves for integrity before use and discard contaminated gloves using proper disposal protocols .

- Ventilation: Use fume hoods to minimize inhalation risks. In case of exposure, immediately move to fresh air and seek medical attention if symptoms arise .

- First Aid: For skin contact, rinse thoroughly with water and remove contaminated clothing. For eye exposure, irrigate with water for ≥15 minutes and consult a physician .

- Storage: Store in airtight containers away from light and moisture. Regularly review Safety Data Sheets (SDS) for updated handling guidelines .

Q. Which analytical methods are validated for quantifying trace levels of this compound in pharmaceutical intermediates?

Methodological Answer:

- Gas Chromatography (GC): Coupled with flame ionization detection (FID), this method achieves a limit of detection (LOD) of 0.3 µg/g and a limit of quantification (LOQ) of 0.4 µg/g. System precision ranges between 3.82% and 5.12% RSD .

- High-Performance Liquid Chromatography (HPLC): UV detection at 254 nm is effective for separation, with derivatization steps enhancing sensitivity. Recovery rates for spiked samples range from 82.95% to 97.28% .

- Validation Parameters: Include linearity (R² ≥ 0.999), precision (%RSD < 5%), and stability studies (e.g., 5-hour stability at 10°C) .

Q. What are the critical parameters for synthesizing this compound?

Methodological Answer:

- Reaction Conditions: Optimize temperature (typically 50–80°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to control reaction kinetics. Use anhydrous conditions to prevent hydrolysis .

- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ 3.2–3.5 ppm for methanesulfonate group) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What molecular mechanisms contribute to the genotoxicity of this compound derivatives?

Methodological Answer:

- Alkylation of DNA: The methanesulfonate group acts as an electrophile, alkylating guanine at the N7 position, leading to DNA strand breaks and replication errors. Validate via comet assays or γ-H2AX foci quantification .

- Metabolic Activation: Assess cytochrome P450-mediated bioactivation using liver microsome models. Compare mutagenicity in Ames tests (± metabolic activation) .

- Contradiction Resolution: Discrepancies in reported toxicity may arise from varying experimental models (e.g., bacterial vs. mammalian cells). Standardize protocols using OECD Guidelines .

Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Centers: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enantioselectively synthesize (R)- or (S)-configured products. Monitor enantiomeric excess (ee) via chiral HPLC .

- Comparative Studies: Contrast reaction rates and yields with racemic analogs. For example, (S)-enantiomers may show 20–30% higher reactivity in nucleophilic substitutions due to steric effects .

Q. What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Hydrolysis: Conduct kinetic studies in buffers (pH 1–9) at 37°C. Hydrolysis half-life (t₁/₂) decreases exponentially below pH 5 due to acid-catalyzed degradation .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations. Test stability via accelerated aging studies (40°C/75% RH for 6 months) .

Q. How can researchers reconcile conflicting data on the biological activity of this compound analogs?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀ comparisons across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects. Use standardized viability assays (MTT or resazurin) .

- Meta-Analysis: Aggregate data from public repositories (e.g., PubChem BioAssay). Apply statistical tools (e.g., Bland-Altman plots) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.